Cas no 1552867-81-8 (2-(4,4-Dimethylcyclohexyl)propanal)

2-(4,4-Dimethylcyclohexyl)propanal Chemical and Physical Properties
Names and Identifiers
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- 2-(4,4-dimethylcyclohexyl)propanal
- Z3242951955
- 2-(4,4-Dimethylcyclohexyl)propanal
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- MDL: MFCD28630492
- Inchi: 1S/C11H20O/c1-9(8-12)10-4-6-11(2,3)7-5-10/h8-10H,4-7H2,1-3H3
- InChI Key: BJUHJBZTZQFXJE-UHFFFAOYSA-N
- SMILES: O=CC(C)C1CCC(C)(C)CC1
Computed Properties
- Exact Mass: 168.151415257 g/mol
- Monoisotopic Mass: 168.151415257 g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 12
- Rotatable Bond Count: 2
- Complexity: 150
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.6
- Topological Polar Surface Area: 17.1
- Molecular Weight: 168.28
2-(4,4-Dimethylcyclohexyl)propanal Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-2000206-0.05g |
2-(4,4-dimethylcyclohexyl)propanal |
1552867-81-8 | 95% | 0.05g |
$315.0 | 2023-09-16 | |
Enamine | EN300-2000206-1.0g |
2-(4,4-dimethylcyclohexyl)propanal |
1552867-81-8 | 95% | 1.0g |
$1357.0 | 2023-07-10 | |
Enamine | EN300-2000206-0.25g |
2-(4,4-dimethylcyclohexyl)propanal |
1552867-81-8 | 95% | 0.25g |
$672.0 | 2023-09-16 | |
Aaron | AR028P3B-1g |
2-(4,4-dimethylcyclohexyl)propanal |
1552867-81-8 | 95% | 1g |
$1891.00 | 2025-02-16 | |
Enamine | EN300-2000206-10g |
2-(4,4-dimethylcyclohexyl)propanal |
1552867-81-8 | 95% | 10g |
$5837.0 | 2023-09-16 | |
Enamine | EN300-2000206-5g |
2-(4,4-dimethylcyclohexyl)propanal |
1552867-81-8 | 95% | 5g |
$3935.0 | 2023-09-16 | |
1PlusChem | 1P028OUZ-1g |
2-(4,4-dimethylcyclohexyl)propanal |
1552867-81-8 | 95% | 1g |
$1740.00 | 2024-06-20 | |
1PlusChem | 1P028OUZ-250mg |
2-(4,4-dimethylcyclohexyl)propanal |
1552867-81-8 | 95% | 250mg |
$893.00 | 2024-06-20 | |
Enamine | EN300-2000206-0.5g |
2-(4,4-dimethylcyclohexyl)propanal |
1552867-81-8 | 95% | 0.5g |
$1058.0 | 2023-09-16 | |
Enamine | EN300-2000206-1g |
2-(4,4-dimethylcyclohexyl)propanal |
1552867-81-8 | 95% | 1g |
$1357.0 | 2023-09-16 |
2-(4,4-Dimethylcyclohexyl)propanal Related Literature
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2. Borohydride intermediates pave the way for magnesium-catalysed enantioselective ketone reduction†Vladislav Vasilenko,Clemens K. Blasius,Hubert Wadepohl,Lutz H. Gade Chem. Commun., 2020,56, 1203-1206
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3. BMIm HCO3: an ionic liquid with carboxylating properties. Synthesis of carbamate esters from amines†A. Di Nicola,A. Arcadi,L. Rossi New J. Chem., 2016,40, 9895-9898
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Wenjing Lu,Yifang Gao,Yuan Jiao,Shaomin Shuang,Chenzhong Li,Chuan Dong Nanoscale, 2017,9, 11545-11552
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Qianwen Chen,Zhen Hou,Weiman Zhuang,Tianxu Zhang J. Mater. Chem. A, 2020,8, 16232-16237
Additional information on 2-(4,4-Dimethylcyclohexyl)propanal
Exploring 2-(4,4-Dimethylcyclohexyl)propanal (CAS No. 1552867-81-8): Properties, Applications, and Industry Insights
2-(4,4-Dimethylcyclohexyl)propanal (CAS No. 1552867-81-8) is a specialized organic compound that has garnered significant attention in the fragrance and flavor industries due to its unique olfactory properties. This cyclohexyl derivative is characterized by its aldehyde functional group, which contributes to its versatile applications in perfumery and synthetic chemistry. As consumers increasingly seek sustainable and long-lasting scents, this compound has emerged as a key ingredient in high-end formulations.
The molecular structure of 2-(4,4-Dimethylcyclohexyl)propanal features a dimethyl-substituted cyclohexane ring, enhancing its stability and volatility profile. This makes it particularly valuable in fragrance compounding, where it imparts woody, amber-like notes with a subtle citrus undertone. Recent trends in clean beauty and green chemistry have further driven demand for such ingredients, as they often exhibit better biodegradability compared to traditional synthetic musks.
From a technical perspective, CAS 1552867-81-8 demonstrates excellent compatibility with other perfumery materials, enabling perfumers to create complex accords. Its low odor threshold allows for economical use in formulations, aligning with the industry's focus on cost-effective yet high-performance ingredients. Researchers have also explored its potential in flavor enhancement, particularly in creating novel taste profiles for beverages and confectionery.
The synthesis of 2-(4,4-Dimethylcyclohexyl)propanal typically involves catalytic hydrogenation of corresponding unsaturated precursors, followed by careful oxidation to preserve the delicate aldehyde functionality. Advanced GC-MS analysis techniques are employed to ensure the purity of the final product, which is crucial for maintaining consistent fragrance performance. Quality control measures for CAS 1552867-81-8 often include rigorous testing for isomeric purity and residual solvents.
In the context of market dynamics, this compound has seen growing interest from niche perfumery brands seeking distinctive scent profiles. The rise of personalized fragrances and microencapsulation technologies has further expanded its applications. Additionally, its stability under various pH conditions makes it suitable for incorporation into home care products and functional textiles with fragrance-release properties.
From a regulatory standpoint, 2-(4,4-Dimethylcyclohexyl)propanal complies with major IFRA standards for fragrance ingredients, ensuring its safe use in consumer products. The compound's environmental fate has been extensively studied, with data supporting its classification as readily biodegradable under OECD test guidelines. This aligns well with the increasing consumer demand for eco-friendly formulations and transparent ingredient sourcing.
Future research directions for CAS 1552867-81-8 may explore its potential as a synergistic component in fragrance fixative systems or investigate novel delivery mechanisms for controlled release applications. As analytical techniques continue to advance, deeper understanding of its structure-odor relationships could unlock additional creative possibilities for perfumers and flavorists alike.
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